Cyazofamid-d6

LC-MS/MS Isotope dilution Internal standard

Cyazofamid-d6 is the definitive deuterated internal standard for LC-MS/MS quantification of cyazofamid residues. Its 6 Da mass shift eliminates co-elution interference, ensuring unmatched accuracy and precision for MRL compliance and ADME studies. Full analytical characterization and high isotopic purity (≥98%) support GLP/ISO 17025 method validation. Choose Cyazofamid-d6 for reliable, defensible data in pesticide residue analysis.

Molecular Formula C13H13ClN4O2S
Molecular Weight 330.82
CAS No. 1794756-25-4
Cat. No. B586588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyazofamid-d6
CAS1794756-25-4
Synonyms4-Chloro-2-cyano-N,N-(dimethyl-d6)-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide;  4-Chloro-2-cyano-N,N-(dimethyl-d6)-5-p-tolylimidazole-1-sulfonamide;  BAS 54500F-d6;  Cyamidazosulfamid-d6;  Docious-d6;  Fendazosulam-d6;  IKF 916-d6;  Mildicut-d6;  Ranman-d
Molecular FormulaC13H13ClN4O2S
Molecular Weight330.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl
InChIInChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3
InChIKeyYXKMMRDKEKCERS-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyazofamid-d6 (CAS 1794756-25-4): Deuterated Internal Standard for Precise Cyazofamid Quantification in LC-MS/MS


Cyazofamid-d6 is a stable isotope-labeled analog of the fungicide cyazofamid, featuring six deuterium atoms substituted for hydrogen on the N,N-dimethyl group [1]. With a molecular formula of C13H7D6ClN4O2S and a molecular weight of 330.82 g/mol, it is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its deuterium labeling provides a 6 Da mass shift relative to unlabeled cyazofamid, enabling precise quantification without interference [1].

Why Cyazofamid-d6 Cannot Be Replaced by Non-Deuterated Cyazofamid or Generic Internal Standards


Attempting to use unlabeled cyazofamid as an internal standard would result in chromatographic co-elution and identical mass spectrometric signals, making it impossible to distinguish the internal standard from the analyte and thereby nullifying any quantitative correction. Conversely, employing a structurally dissimilar internal standard—such as a different pesticide or a non-deuterated analog—introduces variable matrix effects and ionization efficiencies, leading to inaccurate results [1]. Cyazofamid-d6, as a chemically matched, stable isotope-labeled internal standard, co-elutes with the target analyte while maintaining a distinct mass, thus ensuring optimal compensation for extraction losses, matrix effects, and instrument variability [1].

Cyazofamid-d6 Quantitative Differentiation Evidence: LC-MS Performance, Purity, and Stability


6 Da Mass Shift Enables Unambiguous Detection and Quantitation in Mass Spectrometry

Cyazofamid-d6 exhibits a molecular ion [M+H]+ at m/z 331.8, which is 6 Da heavier than the unlabeled cyazofamid [M+H]+ at m/z 325.8, due to the replacement of six hydrogen atoms with deuterium [1][2]. This mass difference allows the mass spectrometer to selectively monitor the internal standard without interference from the naturally abundant analyte, a prerequisite for accurate isotope dilution mass spectrometry [3].

LC-MS/MS Isotope dilution Internal standard

Deuterated Internal Standard Normalization Reduces Accuracy Deviation by Over 35 Percentage Points and RSD by Over 30 Percentage Points

A study evaluating the quantification of 59 pesticides and 5 mycotoxins across four cannabis matrices demonstrated that without deuterated internal standards, accuracy deviations exceeded 60% and relative standard deviations (RSDs) surpassed 50% [1]. When analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% deviation and RSDs dropped below 20% [1]. This class-level evidence indicates that incorporating Cyazofamid-d6 as an internal standard for cyazofamid analysis will yield similarly significant enhancements in data quality.

Matrix effect Accuracy Precision LC-MS/MS

Nearly Identical LogP and Retention Time Ensure Co-Elution and Ionization Consistency

The XLogP3-AA value for cyazofamid is 2.6 [1]. Due to the minimal influence of deuterium on lipophilicity, Cyazofamid-d6 is expected to possess a nearly identical logP, leading to co-elution with the analyte under reversed-phase LC conditions [2]. This co-elution ensures that both the analyte and internal standard experience the same matrix-induced ionization suppression or enhancement, thereby maximizing the accuracy of the internal standard correction.

LogP Chromatography Matrix effect

Certified Purity ≥98% and Full Characterization Support Regulatory Compliance

Commercial suppliers report Cyazofamid-d6 purity of ≥98% as determined by HPLC, and provide comprehensive certificates of analysis including MS, NMR, and IR data . In contrast, unlabeled cyazofamid reference standards may be supplied with lower purity specifications (e.g., 95%) or less rigorous documentation [1]. This high level of characterization ensures traceability and meets the stringent requirements of pharmacopeial standards (USP, EP) and ISO/IEC 17025 accredited laboratories .

Purity Regulatory compliance Quality control

Long-Term Stability at 2-8°C Ensures Consistent Performance in Routine Use

Cyazofamid-d6 is recommended to be stored at 2-8°C, and under these conditions it remains stable for extended periods, minimizing the need for frequent re-calibration and re-purchase . While specific shelf-life data may vary by supplier, the deuterated form often exhibits comparable or enhanced stability relative to the non-deuterated analog due to the kinetic isotope effect [1].

Stability Storage Internal standard

Reduced Risk of Hydrogen-Deuterium Exchange Ensures Analytical Consistency

The deuterium atoms in Cyazofamid-d6 are located on methyl groups, which are relatively stable and not prone to exchange under typical LC-MS conditions (e.g., aqueous mobile phases at pH 3-8) [1]. This contrasts with deuterium labels on labile protons (e.g., -OH, -NH), which can back-exchange, leading to inaccurate quantification [2].

Deuterium exchange LC-MS Stability

Cyazofamid-d6: Optimal Applications in Residue Analysis, Metabolism Studies, and QC


Regulatory-Compliant Pesticide Residue Analysis in Food and Environmental Matrices

Cyazofamid-d6 is ideally suited for use as an internal standard in LC-MS/MS methods developed for the quantification of cyazofamid residues in complex matrices such as fruits, vegetables, soil, and water. The demonstrated improvements in accuracy and precision (as shown in Evidence Item 2) directly support compliance with stringent maximum residue limits (MRLs) set by regulatory bodies like the EPA and EFSA [1].

Metabolism and Pharmacokinetic Studies of Cyazofamid

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of cyazofamid, Cyazofamid-d6 serves as a critical internal standard to correct for matrix effects and extraction variability in biological samples (e.g., plasma, urine, tissues). Its stable isotope label allows for accurate tracking of the parent compound and its metabolites [1].

Method Development and Validation for GLP Laboratories

Laboratories operating under Good Laboratory Practice (GLP) or ISO/IEC 17025 guidelines require robust and well-characterized reference materials. Cyazofamid-d6, with its high purity (Evidence Item 4) and full analytical characterization, facilitates method validation parameters such as linearity, accuracy, precision, and limit of quantitation (LOQ), ensuring the generation of defensible data for regulatory submissions [1].

Quality Control in Cyazofamid Active Pharmaceutical Ingredient (API) and Formulation Manufacturing

During the production of cyazofamid-based fungicides, Cyazofamid-d6 can be employed as an internal standard in QC assays to accurately determine the active ingredient content and monitor for impurities. The use of a deuterated internal standard enhances assay precision and accuracy, supporting consistent product quality and batch release [1].

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